molecular formula C15H27N3O2 B4826666 1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide

1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B4826666
M. Wt: 281.39 g/mol
InChI Key: CTGWQLJDINTDGC-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a 3,5-dimethylpiperidinyl moiety via an acetyl bridge. This compound belongs to a broader class of piperidine derivatives designed for therapeutic applications, particularly in targeting viral entry mechanisms or intracellular signaling pathways. The acetyl linker distinguishes it from structurally related compounds, which often employ methylene or oxazole-based linkages . Its synthesis typically involves coupling reactions between activated carboxylic acid intermediates and amines, as observed in analogous compounds (e.g., HCV inhibitors) .

Properties

IUPAC Name

1-[2-(3,5-dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-11-7-12(2)9-17(8-11)10-14(19)18-5-3-13(4-6-18)15(16)20/h11-13H,3-10H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGWQLJDINTDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide typically involves the reaction of 3,5-dimethylpiperidine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide and its analogs from the evidence:

Compound Name Core Structure Linker/Substituent Amine Side Chain Yield (%) Purity (HPLC) Biological Target Key Reference
Target Compound Piperidine-4-carboxamide Acetyl bridge to 3,5-dimethylpiperidine 3,5-Dimethylpiperidinyl N/A* N/A* Hypothesized: Viral entry or signaling pathways Inferred from analogs
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((5-methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxamide Piperidine-4-carboxamide Oxazol-4-ylmethyl group 3-(cis-3,5-Dimethylpiperidin-1-yl)propyl 51 >99.8% Hepatitis C Virus (HCV) entry inhibitor
1-(3-Chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide (Compound 26) Piperidine-4-carboxamide Chloropyridinyl group None (direct aryl substitution) 76† N/A WNT signaling inhibitor
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(4-fluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Piperidine-4-carboxamide Oxazol-4-ylmethyl group 3-(cis-3,5-Dimethylpiperidin-1-yl)propyl 55–78 >99.8% HCV entry inhibitor
1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidine-4-carboxamide Piperidine-4-carboxamide Acetyl bridge to pyrazole None (difluoromethylpyrazole substituent) N/A N/A Unspecified (structural analog)

†Yield for Suzuki coupling step in synthesis .

Structural and Functional Insights

Linker Flexibility : The acetyl linker in the target compound may enhance conformational flexibility compared to rigid oxazole or methylene linkers in analogs (e.g., HCV inhibitors in –3). This could influence binding kinetics or metabolic stability .

Amine Side Chain: The 3,5-dimethylpiperidinyl group, common in HCV-targeting analogs, is critical for hydrophobic interactions with viral entry proteins.

Substituent Effects : Halogenated aryl groups (e.g., 4-fluorophenyl in ) improve yield and potency in HCV inhibitors, whereas bulkier substituents (e.g., naphthalen-1-yl in ) reduce synthetic efficiency (51% yield) .

Biological Targets : While most analogs target HCV entry, structurally related compounds like 1-(3-chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide inhibit WNT signaling, highlighting scaffold versatility .

Biological Activity

1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following structural formula:

  • Molecular Formula: C14H22N2O
  • SMILES Notation: CC1=CC(NC(=O)C2CCN(CC2)C(C)C)=C(C)C=C1

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can impact cell proliferation and survival.
  • Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies: In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The compound's effectiveness was compared to standard chemotherapeutics, showing promising results in terms of lower IC50 values.
Cell LineIC50 (µM)Reference
Colo2055.0
MCF7 (Breast)4.5
HCT116 (Colon)3.2

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against various enzymes:

  • Cathepsin K Inhibition: A study showed moderate to strong inhibitory activity against cathepsin K, an enzyme implicated in cancer metastasis and osteoporosis.
CompoundIC50 (µM)Control (MIV-711)Reference
This compound12.010.0

Case Studies and Research Findings

A comprehensive study published in Pharmacology Reports explored the biological activities of several piperidine derivatives, including our compound of interest. The findings indicated that modifications to the piperidine ring significantly influenced biological activity.

Key Findings:

  • Structure–Activity Relationship (SAR): Variations in substituents on the piperidine ring were found to enhance or diminish biological activity.
  • Selectivity for Cancer Cells: The compound demonstrated a higher selectivity index for malignant over non-malignant cells, suggesting potential for targeted therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide
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1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide

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